A2A Receptor Binding Affinity: 26-Fold Lower Potency Than Istradefylline Under Identical Assay Conditions
In a direct head-to-head comparison using the same radioligand ([3H]-CGS-21680) and tissue preparation (rat forebrain membranes), the target compound (2,4-dimethoxy isomer) exhibits a Ki of 57 nM at the A2A receptor, while istradefylline (3,4-dimethoxy isomer) exhibits a Ki of 2.2 nM [1][2]. This 26-fold difference demonstrates that the 2,4-substitution pattern is significantly disfavored for high-affinity A2A binding, likely due to suboptimal H-bonding geometry with key residues in the orthosteric pocket [3].
| Evidence Dimension | A2A adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 57 nM |
| Comparator Or Baseline | Istradefylline (KW-6002, 3,4-dimethoxy isomer, CAS 155270-99-8): Ki = 2.2 nM |
| Quantified Difference | 26-fold lower affinity (57 / 2.2 = 25.9) |
| Conditions | Displacement of [3H]-CGS-21680 from rat forebrain membrane A2A receptors, shielded from light |
Why This Matters
This large affinity gap defines the compound's primary utility as a negative-control regioisomer in SAR panels; procurement of istradefylline instead would fail to probe the 2,4-substitution space.
- [1] BindingDB BDBM50290172. Ki: 57 nM. Displacement of [3H]-CGS-21680 from Adenosine A2a receptor of rat forebrain membranes. Curated from ChEMBL; primary ref: Bioorg Med Chem Lett 1997, 7:2349-2352. View Source
- [2] BindingDB BDBM50176050. Ki: 2.20 nM (istradefylline). Displacement of [3H]-CGS-21680 from Adenosine A2a receptor of rat forebrain membranes. View Source
- [3] Yadav PN, Moreau CJ, Bhatt SM, et al. Computational studies of the binding modes of A2A adenosine receptor antagonists. Amino Acids. 2008;35(2):417-425. View Source
